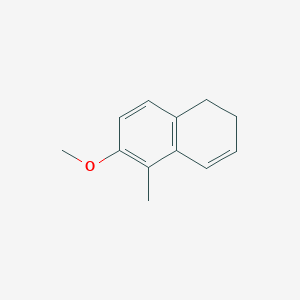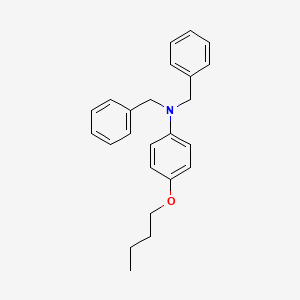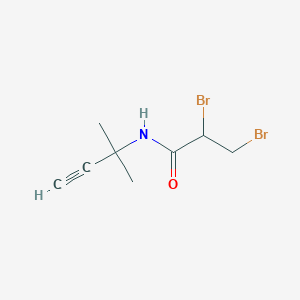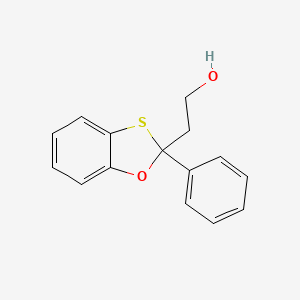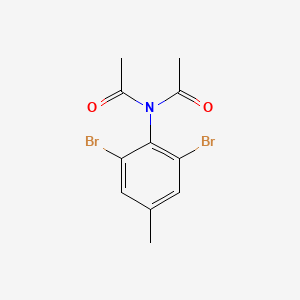
N-Acetyl-N-(2,6-dibromo-4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-N-(2,6-dibromo-4-methylphenyl)acetamide is a chemical compound with the molecular formula C11H11Br2NO2 and a molecular weight of 349.02 g/mol It is characterized by the presence of two bromine atoms, an acetyl group, and a methyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-(2,6-dibromo-4-methylphenyl)acetamide typically involves the bromination of a precursor compound followed by acetylation. One common method involves the electrophilic bromination of o-toluidine, followed by acetylation and radical benzylic bromination . The reaction conditions often include the use of liquid bromine, manganese dioxide as a catalyst, and mild conditions to ensure efficient bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The addition of aqueous hydrogen peroxide can improve the utilization of liquid bromine and minimize hazardous by-products .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-N-(2,6-dibromo-4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can lead to the removal of bromine atoms or other functional groups.
Substitution: The bromine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated phenyl acetic acids, while reduction can produce debrominated acetamides .
Wissenschaftliche Forschungsanwendungen
N-Acetyl-N-(2,6-dibromo-4-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s brominated structure makes it useful in studying enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-Acetyl-N-(2,6-dibromo-4-methylphenyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and acetyl groups play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways . The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-N-(4-methylphenyl)acetamide: Similar structure but lacks bromine atoms.
2,6-Dibromo-4-methyl-N,N-diacetylaniline: Similar brominated structure with different functional groups.
Uniqueness
N-Acetyl-N-(2,6-dibromo-4-methylphenyl)acetamide is unique due to the presence of both bromine atoms and acetyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
62715-82-6 |
|---|---|
Molekularformel |
C11H11Br2NO2 |
Molekulargewicht |
349.02 g/mol |
IUPAC-Name |
N-acetyl-N-(2,6-dibromo-4-methylphenyl)acetamide |
InChI |
InChI=1S/C11H11Br2NO2/c1-6-4-9(12)11(10(13)5-6)14(7(2)15)8(3)16/h4-5H,1-3H3 |
InChI-Schlüssel |
JZAIUJGFDYOGKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)Br)N(C(=O)C)C(=O)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


-](/img/structure/B14514910.png)
![3-[3-([1,1'-Biphenyl]-4-yl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14514914.png)

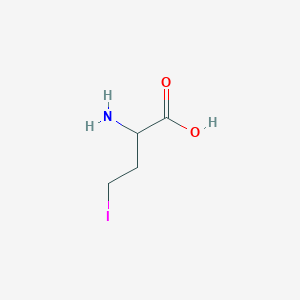
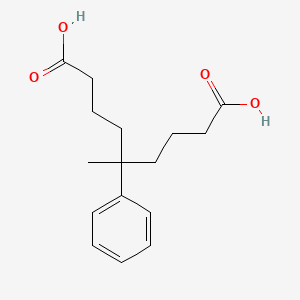
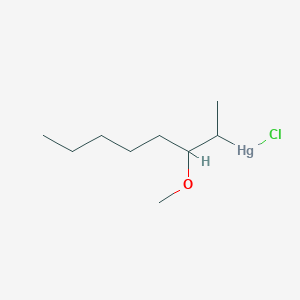
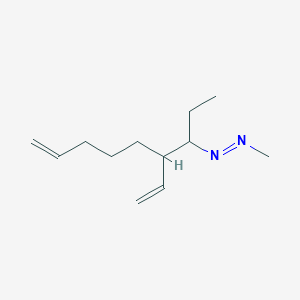


![2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]-](/img/structure/B14514950.png)
